(E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-15-19(18-9-6-13-25-18)16(2)22(21-15)12-11-20-26(23,24)14-10-17-7-4-3-5-8-17/h3-10,13-14,20H,11-12H2,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGYTYDGRHIGLH-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C=CC2=CC=CC=C2)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article discusses the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and subsequent functionalization with furan and phenylethenesulfonamide groups. The synthetic pathway can be summarized as follows:
- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a precursor.
- Substitution Reactions : Introduction of furan and phenylethenesulfonamide moieties through electrophilic substitution reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, derivatives similar to (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5f | C6 Glioma | 5.13 | Induces apoptosis and cell cycle arrest |
| 5-FU | C6 Glioma | 8.34 | Standard chemotherapy agent |
The compound was found to induce cell cycle arrest, particularly in the G0/G1 phase, suggesting its potential as an effective treatment for glioma .
Antioxidant and Anti-inflammatory Effects
Molecular docking studies have revealed that pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. For example, compounds structurally related to our target have demonstrated the ability to scavenge free radicals and inhibit pro-inflammatory cytokines .
The proposed mechanism of action for (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide involves:
- Binding to Molecular Targets : The sulfonamide group enhances binding affinity to various biological macromolecules.
- Modulation of Signaling Pathways : It may interact with pathways involved in cell proliferation and apoptosis.
- Electrophilic Nature : The furan and pyrazole rings can undergo nucleophilic attacks, leading to diverse biological interactions.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole derivatives were tested against various cancer cell lines, showing significant cytotoxic effects and potential for development as anticancer agents .
- Antioxidant Activity Assessment : Research indicated that these compounds can effectively reduce oxidative stress markers in vitro, supporting their use as therapeutic agents for oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other pyrazole- and sulfonamide-containing molecules. Key comparisons include:
Substituent Effects on Physicochemical Properties
- Furan vs. Pyridine/Chlorophenyl : The furan-2-yl group in the target compound introduces electron-rich aromaticity, contrasting with the electron-deficient pyridine in Compound 27 (). This difference may influence solubility, with furan likely enhancing polar interactions compared to the lipophilic 4-chlorophenyl group .
- Ethenesulfonamide vs. Carbamoyl: The (E)-ethenesulfonamide group in the target compound offers conformational rigidity and distinct hydrogen-bonding capacity relative to the carbamoyl group in Compound 25.
- Pyrazole vs. Pyrazolone : The pyrazolone core in ’s derivative includes a ketone group, increasing hydrogen-bond acceptor capacity compared to the target’s methyl-substituted pyrazole. This difference may explain the higher melting point (170°C) of the pyrazolone derivative .
Hydrogen Bonding and Crystallographic Behavior
As per , hydrogen-bonding patterns significantly impact crystallinity and stability. The target compound’s sulfonamide and furan groups may form C=O···H-N and O···H-C interactions, whereas Compound 27’s pyridine and carbamoyl groups enable N···H-O and NH···O=C bonds. Such variations could lead to differences in crystal packing and melting points .
Drug-Likeness and Pharmacokinetics
Compound 27’s higher molecular weight (498 g/mol) and pyridine moiety may reduce bioavailability compared to the target compound. The pyrazol-3-one derivative () complies with Lipinski’s rule, highlighting the role of compact heterocycles in optimizing drug-like properties .
Q & A
Q. What are the optimal synthetic pathways for preparing (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide?
The synthesis involves multi-step reactions, starting with the assembly of the pyrazole core. A common approach includes:
- Step 1 : Condensation of furan-2-carbaldehyde with hydrazine derivatives to form the 4-(furan-2-yl)-3,5-dimethylpyrazole moiety.
- Step 2 : Alkylation of the pyrazole nitrogen with ethylenediamine derivatives to introduce the ethyl linker.
- Step 3 : Sulfonylation of the amine group using (E)-2-phenylethenesulfonyl chloride under controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions. Characterization relies on NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and stereochemical integrity .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement .
- FT-IR spectroscopy : Confirms sulfonamide (-SO₂NH-) and furan C-O-C stretching vibrations.
- Elemental analysis (CHNS) : Validates empirical formula accuracy, with deviations <0.3% indicating purity .
Q. What functional groups dominate the compound’s reactivity?
The sulfonamide group (-SO₂NH-) is highly polar and participates in hydrogen bonding, influencing solubility and enzyme interactions. The furan ring (O-heterocycle) and pyrazole moiety (N-heterocycle) enable π-π stacking and electrophilic substitution reactions. The (E)-configured ethenesulfonamide group contributes to rigidity and stereoselective binding .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts in the sulfonylation step?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonyl chloride reactivity.
- Temperature control : Maintain 0–5°C to reduce hydrolysis of the sulfonyl chloride.
- Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity .
Q. How do structural contradictions in crystallographic data affect interpretation of bioactivity?
Discrepancies in bond angles or torsional strains (e.g., in the ethenesulfonamide group) may arise from dynamic disorder or polymorphism . Mitigation strategies:
Q. What enzymatic targets are hypothesized for this compound, and how can inhibition mechanisms be validated?
Based on structural analogs, potential targets include acetylcholinesterase (AChE) and carbonic anhydrase (CA) . Validation methods:
Q. How does the (E)-configuration of the ethenesulfonamide group influence pharmacological properties?
The (E)-configuration imposes rigidity, favoring planar alignment with aromatic residues in enzyme pockets (e.g., CA IX). Comparative studies with (Z)-isomers show 3–5× higher inhibition potency due to reduced steric hindrance. Stereochemical stability is confirmed via UV-Vis monitoring (λmax ~260 nm) under physiological conditions .
Methodological Considerations
Q. What computational tools are recommended for predicting solubility and bioavailability?
- LogP estimation : Use MarvinSketch or ACD/Labs to calculate partition coefficients (target LogP ~2.5 for optimal membrane permeability).
- Solubility prediction : Employ QSPR models in SwissADME, accounting for sulfonamide hydrophilicity and furan/pyrazole hydrophobicity .
Q. How can researchers resolve conflicting spectral data (e.g., NMR splitting patterns)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
